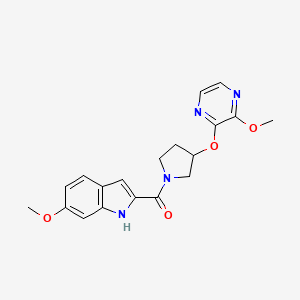

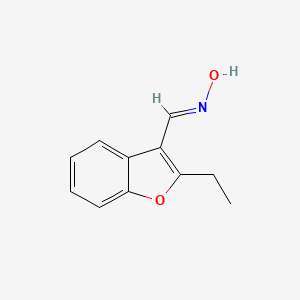

![molecular formula C24H29N3O4S B2820015 4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851403-24-2](/img/structure/B2820015.png)

4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and steps involved .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including any catalysts required and the products formed .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Polymorphs and Salts of Quinolin-8-yl Benzamide Derivatives

Research on polymorphs and salts of quinolin-8-yl benzamide derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, highlights the significance of these compounds in understanding crystal structures and molecular interactions. Studies detail how variations in packing patterns of polymorphs influence their physical properties and interactions, such as hydrogen bonding and π-interactions. This knowledge is crucial for designing materials with desired properties and for the pharmaceutical industry where polymorph stability can affect drug efficacy (Khakhlary & Baruah, 2014).

Copper-Catalyzed Sulfonylation of Aminoquinolines

The copper(II)-catalyzed sulfonylation of aminoquinoline derivatives, including those related to N-(quinolin-8-yl)benzamide, demonstrates the compound's utility in synthesizing sulfonamide derivatives. This process, which employs sodium sulfinates as sulfide sources, is noted for its environmental benignity and efficiency in generating derivatives with potential biological activity. Such synthetic methodologies expand the toolbox for creating novel compounds with varied applications in medicinal chemistry and material science (Xia et al., 2016).

Synthesis and Cytotoxic Activity of Benzamide Derivatives

Research into the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the compound , underscores the therapeutic potential of such molecules. By exploring the growth inhibitory properties of these derivatives against various cancer cell lines, studies contribute to the ongoing search for more effective anticancer agents. This line of research is pivotal for discovering new treatments and understanding the molecular basis of drug-cancer cell interactions (Deady et al., 2003).

Antiviral Activities of Quinazolinone Derivatives

The design, synthesis, and evaluation of novel quinazolinone derivatives for their antiviral activities against a range of respiratory and biodefense viruses highlight the potential of these compounds in addressing global health challenges. By employing innovative synthetic techniques and comprehensive biological testing, researchers identify compounds with significant inhibitory effects on viruses such as influenza A and severe acute respiratory syndrome coronavirus, showcasing the relevance of quinolin and benzamide derivatives in developing new antiviral drugs (Selvam et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-5-27(6-2)32(30,31)21-9-7-18(8-10-21)23(28)25-12-11-19-15-20-13-16(3)17(4)14-22(20)26-24(19)29/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAKFLFBWNLHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)

![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)

![2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2819938.png)

![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)